5-Methyl-2-thiazolemethanol basic properties
5-Methyl-2-thiazolemethanol basic properties
An In-depth Technical Guide to 5-Methyl-2-thiazolemethanol: Properties, Synthesis, and Isomeric Context
Abstract
This technical guide provides a detailed examination of 5-Methyl-2-thiazolemethanol, a heterocyclic alcohol. A critical challenge in the study of this compound is its frequent confusion with its structural isomer, 4-Methyl-5-thiazoleethanol (CAS 137-00-8), which is a well-documented and commercially significant flavor and fragrance component. This guide clarifies the distinct identity of 5-Methyl-2-thiazolemethanol, presents its core physicochemical properties based on theoretical principles and available data, outlines plausible synthetic routes, and places the compound in its proper chemical context. The objective is to provide researchers and drug development professionals with a foundational understanding of this specific molecule, while proactively addressing the data scarcity and potential for isomeric misidentification.
Chemical Identity and Structure
5-Methyl-2-thiazolemethanol is a substituted thiazole ring bearing a methyl group at the C5 position and a hydroxymethyl group at the C2 position. Its structural and chemical identity is distinct from its more common isomers.
A significant point of caution for researchers is the prevalence of data for 4-Methyl-5-thiazoleethanol (also known as Sulfurol), which has a different substitution pattern (methyl at C4, hydroxyethyl at C5) and, consequently, different properties and applications.[1][2] Most commercial listings and much of the scientific literature under similar-sounding names refer to this latter compound.
The fundamental identifiers for the target compound, 5-Methyl-2-thiazolemethanol, are summarized below.
| Property | Value | Source |
| IUPAC Name | (5-Methyl-1,3-thiazol-2-yl)methanol | IUPAC Nomenclature |
| Molecular Formula | C₅H₇NOS | Calculated |
| Molecular Weight | 129.18 g/mol | Calculated |
| CAS Number | Not consistently available in major databases. | N/A |
| Synonyms | 5-Methyl-2-(hydroxymethyl)thiazole | N/A |
Physicochemical and Spectroscopic Profile
Experimental data for 5-Methyl-2-thiazolemethanol is not widely published. However, based on the principles of organic chemistry and data from analogous structures, we can predict its key characteristics.
Predicted Physicochemical Properties
| Property | Predicted Value / Description | Rationale |
| Appearance | Colorless to pale yellow liquid or low-melting solid. | Typical for small heterocyclic alcohols. |
| Boiling Point | Higher than 5-methylthiazole (141 °C) due to hydrogen bonding from the -OH group. | Intermolecular forces increase boiling point. |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, chloroform) and moderately soluble in water.[3] | The hydroxyl group imparts polarity and allows for hydrogen bonding with water. |
Theoretical Spectroscopic Data
A definitive experimental spectrum is not publicly available. The following are predicted key signals essential for the identification of the molecule during synthesis or analysis.
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¹H NMR:
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-CH₃ (C5-methyl): A singlet expected around δ 2.3-2.5 ppm.
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-CH₂OH (C2-hydroxymethyl): A singlet expected around δ 4.6-4.9 ppm. This signal's integration should correspond to two protons.
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-OH (hydroxyl): A broad singlet with a variable chemical shift, which would exchange upon addition of D₂O.
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C4-H (thiazole ring proton): A singlet expected around δ 7.5-7.7 ppm. The absence of a proton at C5 simplifies the spectrum, leaving only the C4 proton signal in the aromatic region of the thiazole ring.
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¹³C NMR:
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-CH₃: ~12-15 ppm
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-CH₂OH: ~60-65 ppm
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C4: ~138-142 ppm
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C5: ~128-132 ppm
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C2: ~165-170 ppm (carbon bearing the hydroxymethyl group)
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Infrared (IR) Spectroscopy:
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O-H stretch: A strong, broad band around 3300-3400 cm⁻¹.
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C-H stretch (aliphatic): Bands around 2850-2960 cm⁻¹.
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C=N stretch (thiazole ring): A characteristic absorption near 1650-1670 cm⁻¹.[4]
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C-O stretch (primary alcohol): A strong band around 1050-1080 cm⁻¹.
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Mass Spectrometry (MS):
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Molecular Ion [M]⁺: Expected at m/z = 129.
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Key Fragment: Loss of the hydroxyl group or formaldehyde, leading to a prominent fragment at m/z = 98 ([M-CH₂OH]⁺) or m/z = 99 ([M-CH₂O]⁺), corresponding to the 5-methylthiazolyl cation.
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Synthesis and Methodology
While no standardized, published protocol for 5-Methyl-2-thiazolemethanol is readily available, its synthesis can be approached through established organometallic or reduction pathways starting from 5-methylthiazole. The most plausible route involves the functionalization of the C2 position.
Proposed Synthetic Route: Lithiation and Electrophilic Quench
The proton at the C2 position of a thiazole ring is significantly more acidic than other ring protons, allowing for selective deprotonation with a strong base followed by reaction with an electrophile.
Workflow:
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Deprotonation: 5-methylthiazole is dissolved in an anhydrous aprotic solvent (e.g., THF, diethyl ether) and cooled to a low temperature (-78 °C). A strong organolithium base, typically n-butyllithium (n-BuLi), is added dropwise to generate the 2-lithio-5-methylthiazole intermediate.
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Electrophilic Quench: Anhydrous formaldehyde gas or a paraformaldehyde slurry is introduced to the reaction mixture. The nucleophilic lithiated intermediate attacks the electrophilic carbonyl carbon.
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Aqueous Workup: The reaction is quenched with a mild acid (e.g., saturated ammonium chloride solution) to neutralize the base and protonate the resulting alkoxide, yielding the final product, 5-Methyl-2-thiazolemethanol.
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Purification: The product is extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate), dried, and purified, typically via silica gel column chromatography.
Caption: Proposed synthesis of 5-Methyl-2-thiazolemethanol.
Applications and Biological Relevance
Due to the scarcity of specific research, the applications of 5-Methyl-2-thiazolemethanol are not well-defined. However, the thiazole moiety is a recognized pharmacophore present in many biologically active compounds and approved drugs, including Vitamin B1 (Thiamine), the anti-HIV drug Ritonavir, and various anti-inflammatory agents.[5]
Potential areas for future investigation include:
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Drug Discovery: As a novel building block for creating libraries of thiazole-containing compounds for screening against various biological targets.
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Flavor and Fragrance: While its isomer is well-known for meaty and nutty notes, the organoleptic properties of 5-Methyl-2-thiazolemethanol have not been described.[6] Its unique structure may yield a different and potentially valuable sensory profile.
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Materials Science: Thiazole derivatives have been used to create functionalized composite materials, such as for the selective adsorption of metal ions.[5]
Safety and Handling
No specific Material Safety Data Sheet (MSDS) exists for 5-Methyl-2-thiazolemethanol. Standard laboratory precautions for handling novel chemical intermediates should be followed. Based on analogous structures like 5-thiazolylmethanol, the compound should be considered a potential irritant, particularly to the eyes.
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Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, potentially under an inert atmosphere to prevent oxidation.
Conclusion
5-Methyl-2-thiazolemethanol is a structurally precise but scientifically obscure member of the thiazole family. This guide establishes its fundamental chemical identity and distinguishes it from its far more common isomer, 4-Methyl-5-thiazoleethanol. While experimental data remains sparse, this document provides a robust theoretical framework for its properties and a plausible, detailed pathway for its chemical synthesis. For researchers in medicinal chemistry and materials science, 5-Methyl-2-thiazolemethanol represents an unexplored building block with potential for novel applications, warranting further investigation to fully characterize its physical and biological profile.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1136, 4-Methyl-5-(2-hydroxyethyl)thiazole. Retrieved from [Link]
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NIST. (n.d.). 5-Thiazoleethanol, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2763216, 5-Thiazolylmethanol. Retrieved from [Link]
- Google Patents. (n.d.). CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Methyl-5-thiazoleethanol in Creating Authentic Food Flavors. Retrieved from [Link]
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